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molecular formula C11H11NO B3057028 7-Methoxy-1-methylisoquinoline CAS No. 76143-84-5

7-Methoxy-1-methylisoquinoline

Cat. No. B3057028
M. Wt: 173.21 g/mol
InChI Key: TWFJNUYBPIJQJR-UHFFFAOYSA-N
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Patent
US04258049

Procedure details

A mixture of 39.3 g. (0.1 mole) of 3-methoxy-α-methyl-N-(2,2-dimethoxyethyl)-N-tosyl-benzylamine, one liter of dioxane and 80 ml. of 6 N hydrochloric acid is refluxed for six hours and allowed to stand for sixteen hours. The mixture is poured into two liters of water and extracted with ether. The aqueous phase is made alkaline with concentrated ammonium hydroxide and extracted with chloroform. The chloroform extract is washed, dried and evaporated to yield 7-methoxy-1-methylisoquinoline.
Name
3-methoxy-α-methyl-N-(2,2-dimethoxyethyl)-N-tosyl-benzylamine
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:25]=[CH:26][CH:27]=1)[CH:6]([N:8]([CH2:19][CH:20](OC)OC)S(C1C=CC(C)=CC=1)(=O)=O)[CH3:7].O1CCOCC1.Cl>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:25]([CH:20]=[CH:19][N:8]=[C:6]2[CH3:7])=[CH:26][CH:27]=1

Inputs

Step One
Name
3-methoxy-α-methyl-N-(2,2-dimethoxyethyl)-N-tosyl-benzylamine
Quantity
0.1 mol
Type
reactant
Smiles
COC=1C=C(C(C)N(S(=O)(=O)C2=CC=C(C)C=C2)CC(OC)OC)C=CC1
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 39.3 g
WAIT
Type
WAIT
Details
to stand for sixteen hours
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
is washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CN=C(C2=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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